Film Resistivity: WNₓ Films from Cl₄(CH₃CN)W(NiPr) vs. Cl₄(PhCN)W(NPh)
Tungsten nitride (WNₓ) films grown from the acetonitrile-coordinated precursor Cl₄(CH₃CN)W(NiPr) achieve a minimum resistivity of 750 μΩ·cm at 450 °C [1]. In contrast, the phenylimido analog Cl₄(PhCN)W(NPh) yields films with a significantly lower minimum resistivity of 225 μΩ·cm at 475 °C [2]. This 3.3× difference in resistivity highlights that the acetonitrile-containing precursor produces films with higher resistivity, which may be advantageous or disadvantageous depending on application requirements.
| Evidence Dimension | Film resistivity (minimum) |
|---|---|
| Target Compound Data | 750 μΩ·cm |
| Comparator Or Baseline | Cl₄(PhCN)W(NPh): 225 μΩ·cm |
| Quantified Difference | 525 μΩ·cm higher (3.3×) |
| Conditions | MOCVD at 450–475 °C; four-point probe |
Why This Matters
Procurement for diffusion barrier applications must consider the trade-off between deposition temperature and film resistivity; the higher resistivity of acetonitrile-derived films may be acceptable for non-critical interconnects but disqualifying for high-performance logic.
- [1] Bchir, O. J., et al. (2003). MOCVD of tungsten nitride (WNₓ) thin films from the imido complex Cl₄(CH₃CN)W(NiPr). Journal of Crystal Growth, 249(1–2), 262–274. View Source
- [2] Bchir, O. J., et al. (2003). Cl₄(PhCN)W(NPh) as a single-source MOCVD precursor for deposition of tungsten nitride (WNₓ) thin films. Journal of Organometallic Chemistry, 684(1–2), 338–350. View Source
